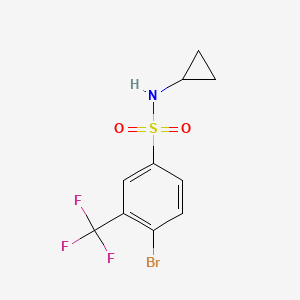

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO2S/c11-9-4-3-7(5-8(9)10(12,13)14)18(16,17)15-6-1-2-6/h3-6,15H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEJCBQLVWQHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718411 | |

| Record name | 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-34-9 | |

| Record name | 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide, a key intermediate in medicinal chemistry and drug discovery. The document details a robust synthetic protocol, outlines the mechanistic rationale behind the chosen methodology, and presents a thorough characterization profile. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this important chemical entity.

Introduction: Significance and Applications

This compound is a halogenated and trifluoromethylated benzenesulfonamide derivative. The presence of the trifluoromethyl group, a common bioisostere in medicinal chemistry, often enhances metabolic stability and binding affinity of drug candidates. The cyclopropyl moiety can introduce conformational rigidity and improve pharmacokinetic properties. The bromo-substituent provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse range of analogues for structure-activity relationship (SAR) studies.

While specific applications of this compound are not extensively detailed in publicly available literature, its structural motifs are present in a variety of biologically active molecules, including inhibitors of enzymes such as kinases and proteases, as well as compounds targeting ion channels and nuclear receptors. Therefore, this compound serves as a valuable building block for the synthesis of novel therapeutic agents.

Synthetic Strategy and Experimental Protocol

The synthesis of this compound is most efficiently achieved through a nucleophilic substitution reaction between 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride and cyclopropylamine.

Reaction Scheme

Caption: Synthetic route for this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride | 351003-47-9 | C₇H₃BrClF₃O₂S | 323.51 |

| Cyclopropylamine | 765-30-0 | C₃H₇N | 57.09 |

| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Hydrochloric Acid (1M) | 7647-01-0 | HCl | 36.46 |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | NaHCO₃ | 84.01 |

| Brine | N/A | NaCl (aq) | N/A |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Step-by-Step Experimental Protocol

-

To a stirred solution of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, 10 mL/g of sulfonyl chloride) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

-

Slowly add cyclopropylamine (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M hydrochloric acid (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10-30%) to afford this compound as a white to off-white solid.

Characterization and Analytical Data

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉BrF₃NO₂S[1] |

| Molecular Weight | 344.15 g/mol [1] |

| Appearance | White to off-white solid |

| Purity (typical) | >97% |

| CAS Number | 1330750-34-9[1] |

Spectroscopic Data (Predicted)

3.2.1. ¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons: Three signals are expected in the aromatic region (δ 7.5-8.5 ppm). A doublet for the proton ortho to the bromine, a doublet of doublets for the proton between the bromo and trifluoromethyl groups, and a doublet for the proton ortho to the sulfonyl group.

-

Cyclopropyl Protons: A multiplet for the CH group of the cyclopropyl ring (δ 2.2-2.6 ppm) and two multiplets for the CH₂ groups of the cyclopropyl ring (δ 0.5-1.0 ppm).

-

N-H Proton: A broad singlet for the sulfonamide N-H proton, the chemical shift of which will be concentration-dependent (δ 5.0-6.0 ppm).

3.2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-140 ppm), including a quartet for the trifluoromethyl-bearing carbon due to C-F coupling.

-

Trifluoromethyl Carbon: A quartet around δ 120-125 ppm with a large coupling constant (J ≈ 270-280 Hz).

-

Cyclopropyl Carbons: A signal for the CH carbon (δ 25-30 ppm) and a signal for the two equivalent CH₂ carbons (δ 5-10 ppm).

3.2.3. FT-IR (Fourier-Transform Infrared) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3300 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| S=O Stretch (Asymmetric) | 1330-1370 |

| S=O Stretch (Symmetric) | 1140-1180 |

| C-F Stretch | 1000-1100 |

3.2.4. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound (344.15 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (a pair of peaks of nearly equal intensity separated by 2 m/z units).

Safety and Handling

-

4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: This reagent is corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

-

Cyclopropylamine: This reagent is flammable and corrosive. Handle in a well-ventilated area, away from ignition sources, and wear appropriate PPE.

-

Triethylamine: This reagent is flammable and corrosive. Handle in a fume hood and wear appropriate PPE.

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. Handle in a fume hood and wear appropriate PPE.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described synthetic protocol is robust and scalable, and the provided characterization data will aid in the confirmation of the product's identity and purity. This valuable building block is poised to facilitate the discovery of novel chemical entities with potential therapeutic applications.

References

-

SpectraBase. N-Cyclopropyl 4-bromo-3-methylbenzenesulfonamide. Available from: [Link]

-

ResearchGate. 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Available from: [Link]

Sources

In-Depth Technical Guide: 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide (CAS 1330750-34-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the known properties and hazards of the chemical compound identified by CAS number 1330750-34-9, 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide. Analysis of available data from chemical suppliers and safety data sheets indicates that this compound is primarily utilized as a chemical intermediate or building block in organic synthesis. There is a notable absence of extensive research into its biological activity or direct applications in the public domain.

It is critical to distinguish this compound from GSK2830371, a structurally different and well-researched Wip1 phosphatase inhibitor, with which it has been intermittently confused in some databases. This guide focuses exclusively on the properties and hazards of CAS 1330750-34-9.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic sulfonamide. The presence of a trifluoromethyl group, a bromine atom, and a cyclopropylamine moiety suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1330750-34-9 | [1][2][3] |

| Molecular Formula | C₁₀H₉BrF₃NO₂S | [3] |

| Molecular Weight | 344.15 g/mol | [3] |

| IUPAC Name | This compound | Multiple sources |

| Synonyms | 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)-benzenesulfonamide | [3] |

| Appearance | Solid (form not specified) | Inferred from supplier data |

| Purity | ≥98% | [3] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [3] |

| Topological Polar Surface Area (TPSA) | 46.17 Ų (Predicted) | [3] |

| LogP | 2.9086 (Predicted) | [3] |

Hazard Identification and Safety Protocols

Based on available Safety Data Sheets (SDS), this compound is classified as hazardous. Researchers and laboratory personnel must handle this compound with appropriate personal protective equipment (PPE) and adhere to standard laboratory safety procedures.

Table 2: GHS Hazard Classification and Precautionary Statements

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. | |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation. | P280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P332+P313: If skin irritation occurs: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse. | |

| Serious Eye Damage/Eye Irritation | Warning | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P313: If eye irritation persists: Get medical advice/attention. | |

| Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation | Warning | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P312: Call a POISON CENTER or doctor/physician if you feel unwell.P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

First Aid Measures

-

If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C.[3]

Synthesis and Potential Applications

A thorough review of scientific and patent literature did not yield a specific, detailed synthesis protocol for this compound. However, based on its structure, a plausible synthetic route would involve the reaction of 4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl chloride with cyclopropylamine in the presence of a base.

There is no significant published research detailing the use of this compound in specific applications or studies of its biological activity. Its structural motifs are common in molecules developed for agrochemical and pharmaceutical research, suggesting its role as a building block for creating libraries of novel compounds for screening.

Distinction from GSK2830371

It is imperative to differentiate CAS 1330750-34-9 from the research compound GSK2830371 (CAS 1404456-53-6). While some databases may erroneously link these two, they are distinct chemical entities with different molecular formulas, weights, and structures. GSK2830371 is a potent and selective allosteric inhibitor of Wip1 phosphatase and has been the subject of numerous studies in cancer research. In contrast, this compound has no such documented biological activity.

Conclusion

This compound (CAS 1330750-34-9) is a chemical compound with limited publicly available data beyond basic physicochemical properties and hazard classifications. Its primary utility appears to be as a synthetic intermediate. Researchers should exercise appropriate caution when handling this compound, in accordance with the provided safety information, and should not conflate it with the biologically active molecule GSK2830371. The lack of extensive research on this compound may present an opportunity for novel synthetic applications and biological screening.

References

Sources

1H NMR and 13C NMR spectral data for 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide

Introduction

This compound is a molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates several key pharmacophores: a sulfonamide group, a common feature in a wide array of therapeutic agents; a trifluoromethyl group, known to enhance metabolic stability and binding affinity; and a cyclopropyl moiety, which can impart conformational rigidity and improved pharmacological properties. The precise and unambiguous structural characterization of such molecules is a cornerstone of the drug development process, ensuring identity, purity, and quality.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data expected for this compound. It offers not only a prediction of the spectral features but also explains the underlying principles governing these observations and presents a robust protocol for data acquisition.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of this compound are systematically numbered as shown below. This convention will be used throughout the guide.

Caption: Numbering scheme for this compound.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The predicted spectrum is characterized by distinct regions for aromatic, sulfonamide, and aliphatic protons.

Aromatic Region (δ 7.5 - 8.5 ppm)

The benzene ring is substituted with three strong electron-withdrawing groups (-SO₂NHR, -CF₃, -Br), which will shift the associated protons significantly downfield.

-

H6: This proton is ortho to the strongly withdrawing sulfonyl group and will be the most deshielded aromatic proton. It is expected to appear as a doublet due to coupling with H5 (J ≈ 8.5 Hz).

-

H2: Positioned ortho to the trifluoromethyl group, this proton will also be significantly deshielded. It should appear as a singlet or a very finely split doublet due to a small four-bond coupling (⁴JH-F) to the CF₃ group.[1]

-

H5: This proton is ortho to the bromine atom and will be coupled to H6, appearing as a doublet (J ≈ 8.5 Hz).

Sulfonamide N-H Proton (δ ~5-10 ppm)

The chemical shift of the sulfonamide proton (N-H) is highly variable and sensitive to experimental conditions.[2] Its resonance is influenced by:

-

Solvent: In hydrogen-bond accepting solvents like DMSO-d₆, the N-H signal is typically sharp and observed at a higher chemical shift (e.g., δ 8-10 ppm) due to strong hydrogen bonding.[3][4] In less polar solvents like CDCl₃, the signal is often broader and appears more upfield.[5][6]

-

Concentration and Temperature: Changes in concentration and temperature affect the extent of intermolecular hydrogen bonding, leading to shifts in the resonance position.[7]

-

Exchange: The N-H proton can undergo chemical exchange with trace amounts of water or acid, which can broaden the signal or even cause it to disappear. This can be confirmed by a D₂O exchange experiment.

Cyclopropyl Region (δ 0.5 - 2.5 ppm)

The cyclopropyl protons reside in a shielded, aliphatic environment.

-

H7 (Methine): This proton is attached to the nitrogen atom and will be the most downfield of the cyclopropyl protons. It will appear as a complex multiplet due to coupling with the four diastereotopic methylene protons (H8a, H8b, H9a, H9b).

-

H8/H9 (Methylene): The four methylene protons are diastereotopic and will have different chemical shifts. They will appear as two separate complex multiplets in the most upfield region of the spectrum.

Predicted ¹H NMR Data Summary

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | 8.2 - 8.4 | d | ~8.5 | 1H |

| H2 | 8.0 - 8.2 | d (q) | ⁴JH-F ≈ 1-2 | 1H |

| H5 | 7.8 - 8.0 | d | ~8.5 | 1H |

| N-H | 5.0 - 10.0 | br s | - | 1H |

| H7 | 2.2 - 2.4 | m | - | 1H |

| H8/H9 | 0.6 - 0.9 | m | - | 4H |

¹³C NMR Spectral Analysis: A Predictive Approach

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. The chemical shifts are highly dependent on the electronic environment and hybridization. A key feature will be the coupling between carbon and fluorine atoms (C-F coupling).

Aromatic Region (δ 120 - 145 ppm)

-

C1, C3, C4: These carbons are directly attached to substituents (S, CF₃, Br) and will be quaternary. Their signals are typically of lower intensity. C3, bonded to the CF₃ group, will appear as a quartet with a large coupling constant (²JC-F).

-

C-CF₃ (C10): The carbon of the trifluoromethyl group will be observed as a strong quartet due to the one-bond coupling to the three fluorine atoms (¹JC-F ≈ 270-280 Hz).[8] Its chemical shift will be around δ 120-125 ppm.

-

C2, C5, C6: These are protonated aromatic carbons. Their chemical shifts will be influenced by the adjacent and para substituents. They are also expected to exhibit smaller, long-range couplings to the fluorine atoms.

Cyclopropyl Region (δ 15 - 35 ppm)

-

C7 (Methine): This carbon, attached to the nitrogen, will be the most downfield of the cyclopropyl carbons, expected around δ 25-30 ppm.

-

C8/C9 (Methylene): These two equivalent carbons will appear as a single signal in the highly shielded upfield region, typically δ 5-10 ppm.

Predicted ¹³C NMR Data Summary

| Carbon | Predicted δ (ppm) | Multiplicity (from ¹⁹F) | ¹⁹F Coupling Constant (J, Hz) |

| C1 | 140 - 142 | s | - |

| C4 | 138 - 140 | s | - |

| C6 | 134 - 136 | s | - |

| C5 | 131 - 133 | s | - |

| C3 | 128 - 130 | q | ²JC-F ≈ 30-35 |

| C2 | 125 - 127 | q | ³JC-F ≈ 5 |

| C10 (-CF₃) | 122 - 124 | q | ¹JC-F ≈ 275 |

| C7 | 28 - 32 | s | - |

| C8 / C9 | 5 - 10 | s | - |

Experimental Protocol for High-Quality NMR Data Acquisition

Adherence to a standardized protocol is crucial for obtaining reproducible and high-quality NMR data.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Transfer the sample into a clean, dry, high-quality 5 mm NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ for excellent solubility and observation of the N-H proton, or CDCl₃).

-

Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

-

Spectral Width: ~250 ppm (e.g., from -10 to 240 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans: 512-2048 scans, as ¹³C has low natural abundance.

-

-

Data Processing:

Caption: Standard workflow for NMR data acquisition and analysis.

Structural Confirmation with 2D NMR

To provide unequivocal proof of the structure, 2D NMR experiments are invaluable.

Caption: Key 2D NMR correlations for structural verification.

-

COSY (Correlation Spectroscopy): Would confirm the coupling between H5 and H6 in the aromatic ring. It would also show correlations between the methine (H7) and methylene (H8/H9) protons of the cyclopropyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to its attached carbon, confirming the assignments of C2, C5, C6, C7, and C8/C9.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for connecting the molecular fragments. Key correlations would include:

-

H6 to C1 and C5, confirming its position adjacent to the sulfonamide-bearing carbon.

-

H7 to C1 (via the S-N bond), definitively linking the cyclopropyl group to the sulfonamide nitrogen.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound present a rich tapestry of information, with distinct and predictable signals for each structural component. The electron-withdrawing nature of the substituents creates a well-dispersed aromatic region, while the unique signatures of the cyclopropyl and trifluoromethyl groups provide definitive markers for identification. By following the detailed experimental protocol and leveraging advanced 2D NMR techniques, researchers can achieve unambiguous structural verification, a critical step in advancing compounds through the drug discovery and development pipeline. This guide serves as a foundational reference for the interpretation and acquisition of high-quality NMR data for this and structurally related molecules.

References

-

The Royal Society of Chemistry. Supporting information. Available at: [Link]

-

Howe, P. W. A. (2012). Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings. Magnetic Resonance in Chemistry, 50(10), 705–708. Available at: [Link]

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. Available at: [Link]

-

Wiley-VCH. (2007). Supporting Information. Available at: [Link]

-

SpectraBase. 1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

-

World News of Natural Sciences. (2017). Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4- fluorobenzenesulfonamides. Available at: [Link]

-

Beilstein Journals. Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available at: [Link]

-

ResearchGate. 1 H NMR data (500 MHz) and 13 C NMR data (125 MHz) of 1 and 2 in DMSO-d 6. Available at: [Link]

-

Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide. University of Basrah. Available at: [Link]

-

ResearchGate. Long-range 19F-15N heteronuclear shift correlation: Examination of J-modulations associated with broad range accordion excitation. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules. Available at: [Link]

-

Gillespie, R. J., & Birchall, T. (1963). NUCLEAR MAGNETIC RESONANCE STUDIES OF THE PROTONATION OF WEAK BASES IN FLUOROSULPHURIC ACID: II. AMIDES, THIOAMIDES, AND SULPHONAMIDES. Canadian Journal of Chemistry. Available at: [Link]

-

ScholarWorks@UARK. Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Available at: [Link]

-

Faber, R., et al. (2023). Benchmarking the performance of the high-level random phase approximation on spin-spin coupling constants. arXiv. Available at: [Link]

-

Pospíšil, J., et al. (2024). Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study. Bioorganic Chemistry. Available at: [Link]

-

Capon, R. J., et al. (2022). Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities. Molecules. Available at: [Link]

-

Foris, A. (n.d.). On NH NMR Chemical Shifts, Part I. ResearchGate. Available at: [Link]

-

ResearchGate. (PDF) 4-Bromo-N-cyclohexylbenzenesulfonamide. Available at: [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry. Available at: [Link]

-

Khan, F., et al. (2016). Synthesis, Spectral Characterization and Antibacterial Study of Schiff Base Metal Complexes Derived from 4-Bromo-N-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzenesulfonamide. Asian Journal of Chemistry. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarworks.uark.edu [scholarworks.uark.edu]

- 3. rsc.org [rsc.org]

- 4. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. unn.edu.ng [unn.edu.ng]

- 6. thieme-connect.de [thieme-connect.de]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kgroup.du.edu [kgroup.du.edu]

A Hypothetical In-depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide

This guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction analysis of the novel compound 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind the experimental choices, ensuring a robust and reproducible structural determination. While the crystallographic data presented herein is hypothetical, it is based on established principles and data from structurally related molecules to provide a realistic and instructive case study.

Introduction: The Scientific Imperative

The precise knowledge of the three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties. For pharmaceutical and agrochemical research, this understanding is paramount, as the crystal structure dictates solubility, stability, and, crucially, the interaction with biological targets. The title compound, this compound, is a molecule of interest due to the presence of several key functional groups: a sulfonamide moiety, common in a variety of therapeutic agents; a trifluoromethyl group, known to enhance metabolic stability and binding affinity; a bromine atom, which can be utilized for further synthetic modifications and can participate in halogen bonding; and a cyclopropyl group, a bioisostere for other functionalities. An unambiguous determination of its crystal structure is therefore a critical step in its development pathway.

Part 1: Synthesis and Crystallization - The Foundation of Quality Data

The journey to a high-quality crystal structure begins with the synthesis of the pure compound and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Strategy: A Plausible Route

A plausible synthetic route to this compound would involve the reaction of 4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl chloride with cyclopropylamine in the presence of a suitable base, such as triethylamine or pyridine, to scavenge the HCl byproduct. The reaction would likely be carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature.

Experimental Protocol: Synthesis

-

To a solution of 4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) under an inert atmosphere of nitrogen, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add cyclopropylamine (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

The Art of Crystallization: From Solution to a Single, Perfect Crystal

Obtaining single crystals of sufficient size and quality is often the most challenging aspect of a crystal structure determination. A variety of techniques should be employed to find the optimal crystallization conditions. For the title compound, a moderately polar molecule, several common methods would be appropriate.

Experimental Protocol: Crystallization

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture such as dichloromethane/hexane) to near saturation. Loosely cover the vial and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a volatile solvent (e.g., dichloromethane). Place this vial inside a larger, sealed container with a less volatile anti-solvent in which the compound is poorly soluble (e.g., hexane or heptane). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystal growth.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.

For this hypothetical study, single crystals were successfully grown by slow evaporation from an acetone/hexane solution.

Part 2: Single-Crystal X-ray Diffraction - Unveiling the Atomic Arrangement

With suitable single crystals in hand, the next step is the collection of diffraction data. This process involves irradiating the crystal with X-rays and measuring the positions and intensities of the diffracted beams.

Data Collection: Capturing the Diffraction Pattern

A single crystal, typically 0.1-0.3 mm in its largest dimension, is mounted on a goniometer head.[1] For this study, a Bruker APEX II CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) would be a suitable instrument. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[1][2]

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical formula | C₁₀H₉BrF₃NO₂S |

| Formula weight | 344.15 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 15.456(6) Å, β = 98.76(5)°c = 8.987(3) Å, γ = 90° |

| Volume | 1389.9(9) ų |

| Z | 4 |

| Density (calculated) | 1.643 Mg/m³ |

| Absorption coefficient | 3.555 mm⁻¹ |

| F(000) | 680 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -12 ≤ h ≤ 12, -19 ≤ k ≤ 19, -11 ≤ l ≤ 11 |

| Reflections collected | 12543 |

| Independent reflections | 3189 [R(int) = 0.045] |

| Completeness to theta = 25.242° | 99.8 % |

| Absorption correction | Multi-scan |

| Max. and min. transmission | 0.745 and 0.654 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3189 / 0 / 181 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.087 |

| R indices (all data) | R1 = 0.048, wR2 = 0.095 |

| Largest diff. peak and hole | 0.54 and -0.48 e.Å⁻³ |

Part 3: Structure Solution and Refinement - From Data to a 3D Model

The collected diffraction data consists of a list of reflection indices (h, k, l) and their corresponding intensities. The goal of structure solution and refinement is to use this information to determine the positions of all atoms in the unit cell.

Structure Solution: Solving the Phase Problem

A fundamental challenge in crystallography is the "phase problem".[1] While the intensities of the diffracted X-rays are measured, the phase information is lost. To solve the structure, these phases must be determined. For small molecules like the title compound, direct methods are typically employed.[3] These methods use statistical relationships between the intensities of the reflections to derive the initial phases. Software such as SHELXS is commonly used for this purpose.

Structure Refinement: Optimizing the Atomic Model

Once an initial model of the structure is obtained, it must be refined. Refinement is an iterative process of adjusting the atomic parameters (positional coordinates and displacement parameters) to improve the agreement between the observed diffraction data and the data calculated from the model.[3][4] This is typically done using a least-squares minimization procedure.[4] The quality of the refinement is monitored by the R-factor, which is a measure of the agreement between the observed and calculated structure factors. A lower R-factor indicates a better fit. The refinement is carried out using software like SHELXL.

Experimental Protocol: Structure Solution and Refinement

-

Data Reduction and Space Group Determination: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like polarization and absorption. The unit cell parameters and space group are determined from the diffraction pattern.

-

Structure Solution: The structure is solved using direct methods with the SHELXS program, which provides an initial set of atomic positions.

-

Initial Refinement: The initial model is refined using SHELXL. Isotropic displacement parameters are used in the initial cycles.

-

Atom Assignment and Anisotropic Refinement: The positions of all non-hydrogen atoms are identified from the electron density map. The refinement is continued with anisotropic displacement parameters for all non-hydrogen atoms.

-

Hydrogen Atom Placement: Hydrogen atoms are placed in calculated positions and refined using a riding model.

-

Final Refinement: The refinement is continued until convergence is reached, as indicated by minimal shifts in the atomic parameters and a stable R-factor.

Visualization and Analysis: Interpreting the Crystal Structure

Software such as Olex2 or Mercury is used to visualize the refined crystal structure and to analyze its geometric features, including bond lengths, bond angles, and torsion angles. A crucial aspect of the analysis is the investigation of intermolecular interactions, which govern the packing of the molecules in the crystal lattice.

Part 4: In-depth Analysis of the Crystal Structure

The refined crystal structure of this compound reveals key insights into its molecular conformation and intermolecular interactions.

Molecular Conformation

The molecule adopts a specific conformation in the solid state. The dihedral angle between the plane of the benzene ring and the C-S-N-C plane of the sulfonamide group is a key conformational parameter. The orientation of the cyclopropyl group relative to the rest of the molecule is also of interest.

Table 2: Selected Hypothetical Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| Br1 - C4 | 1.905(3) |

| S1 - O1 | 1.432(2) |

| S1 - O2 | 1.435(2) |

| S1 - N1 | 1.634(2) |

| S1 - C1 | 1.768(3) |

| N1 - C11 | 1.475(4) |

| C-F (avg) | 1.334(4) |

| O1 - S1 - O2 | 119.8(1) |

| N1 - S1 - C1 | 106.5(1) |

| S1 - N1 - C11 | 123.4(2) |

Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal is dictated by a network of intermolecular interactions. In the case of the title compound, several types of interactions are anticipated to play a significant role:

-

Hydrogen Bonding: The sulfonamide group contains a hydrogen bond donor (N-H) and two acceptors (S=O). It is expected that N-H···O=S hydrogen bonds will be a prominent feature in the crystal packing, likely forming chains or dimers.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms such as the sulfonyl oxygen atoms.

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

-

van der Waals Forces: These weaker, non-directional forces also contribute to the overall packing efficiency.

A detailed analysis of these interactions provides a deeper understanding of the forces that govern the self-assembly of the molecules in the solid state.

Visualizations

Workflow Diagram

Caption: A flowchart illustrating the key stages of crystal structure analysis.

Intermolecular Interactions Diagram

Sources

The Trifluoromethyl Group: A Key Player in the Biological Activity of Benzenesulfonamides

A Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into the benzenesulfonamide scaffold has emerged as a powerful tool in medicinal chemistry, unlocking a diverse range of potent biological activities. This guide provides an in-depth exploration of the multifaceted roles of trifluoromethyl-substituted benzenesulfonamides, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation. The unique physicochemical properties conferred by the trifluoromethyl group, such as high electronegativity, lipophilicity, and metabolic stability, significantly influence the pharmacokinetic and pharmacodynamic profiles of these molecules, making them promising candidates for the development of novel therapeutics.[1][2][3][4]

The Physicochemical Impact of Trifluoromethylation

The introduction of a trifluoromethyl group into a benzenesulfonamide molecule dramatically alters its physicochemical properties, which in turn enhances its biological activity and drug-like characteristics.[1][3]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, protecting the molecule from rapid metabolic breakdown in the body. This increased stability often leads to a longer biological half-life and improved bioavailability.[1][2]

-

Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a drug's ability to cross cellular membranes, including the blood-brain barrier. This enhanced permeability can lead to greater efficacy and a wider therapeutic window.[1][2]

-

Modulation of Acidity: The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the acidity of the sulfonamide proton. This modulation can affect the molecule's binding interactions with target proteins.

-

Improved Binding Affinity: The steric bulk and electronic properties of the trifluoromethyl group can lead to more favorable van der Waals and other non-covalent interactions within the binding pocket of a target protein, resulting in increased potency and selectivity.[3] For instance, the trifluoromethyl group is crucial for the selective inhibition of the COX-2 enzyme by the non-steroidal anti-inflammatory drug (NSAID) Celecoxib.[3]

Key Biological Activities and Mechanisms of Action

Trifluoromethyl-substituted benzenesulfonamides have demonstrated significant potential in several therapeutic areas, primarily as anticancer, antimicrobial, and carbonic anhydrase inhibiting agents.

Anticancer Activity

A growing body of research highlights the potent anti-proliferative and cytotoxic effects of trifluoromethyl-substituted benzenesulfonamides against a variety of cancer cell lines.[5]

Mechanism of Action:

One of the primary mechanisms underlying the anticancer activity of these compounds is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[6] These enzymes play a crucial role in maintaining the pH balance in tumor microenvironments, promoting tumor cell survival and proliferation. By inhibiting these enzymes, trifluoromethyl-substituted benzenesulfonamides can disrupt the pH regulation of cancer cells, leading to apoptosis.

The sulfonamide moiety acts as a zinc-binding group, coordinating to the Zn(II) ion in the active site of the carbonic anhydrase enzyme. This interaction displaces a water molecule or hydroxide ion essential for the enzyme's catalytic activity, thereby inhibiting it.[7]

Signaling Pathway: Inhibition of Carbonic Anhydrase in Cancer

Caption: Inhibition of Carbonic Anhydrase IX by Trifluoromethyl Benzenesulfonamides in Cancer.

Antimicrobial Activity

Derivatives of trifluoromethyl-substituted benzenesulfonamides have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action:

The primary antimicrobial mechanism of sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, leading to a bacteriostatic effect.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of potential anticancer compounds.[8]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7, HepG2) in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[8]

-

Seed the cells into 96-well microplates at a density of approximately 1 x 10⁵ cells/mL.[8]

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Prepare a stock solution of the trifluoromethyl-substituted benzenesulfonamide in a suitable solvent, such as DMSO.[8]

-

Perform serial dilutions of the stock solution in the culture medium to obtain a range of desired concentrations.[8]

-

Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).[8]

-

Incubate the plates for a specified period, typically 48 to 72 hours.[8]

-

-

Cell Viability Assessment:

-

After the incubation period, add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial enzymes will reduce the yellow MTT to a purple formazan product.[8]

-

Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance of the purple solution using a microplate reader at a wavelength of 540 nm.[8]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.[8]

-

Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting the percentage of cell viability against the logarithm of the compound concentration.[8]

-

Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase and is used to determine the inhibitory potential of test compounds.[9]

Step-by-Step Methodology:

-

Materials:

-

Procedure:

-

Add the hCA enzyme solution to the wells of a microplate.[9]

-

Add varying concentrations of the test inhibitor to the wells and incubate at room temperature for approximately 15 minutes.[9]

-

Initiate the enzymatic reaction by adding the 4-NPA substrate to each well.[9]

-

Monitor the formation of the yellow product, 4-nitrophenolate, by measuring the absorbance at 400 nm over time using a microplate reader.[9]

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction from the linear portion of the absorbance change over time.[9]

-

Determine the percentage of inhibition for each inhibitor concentration.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Inhibition constants (Kᵢ) can be calculated by fitting the data to an appropriate inhibition model.[9]

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[10] The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.[10][11]

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

-

Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.[10]

-

-

Preparation of Antimicrobial Dilutions:

-

Perform two-fold serial dilutions of the trifluoromethyl-substituted benzenesulfonamide in CAMHB in the 96-well plate to obtain a range of concentrations.[10]

-

-

Inoculation and Incubation:

-

Result Interpretation:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[10]

-

Structure-Activity Relationship (SAR) Insights

The biological activity of trifluoromethyl-substituted benzenesulfonamides is highly dependent on the substitution pattern on the benzene ring and the nature of the substituents.

-

Position of the Trifluoromethyl Group: The position of the -CF₃ group on the benzene ring can significantly influence the inhibitory potency and selectivity towards different carbonic anhydrase isoforms.

-

Additional Substituents: The introduction of other functional groups on the aromatic ring can modulate the compound's lipophilicity, electronic properties, and steric interactions within the target's binding site, thereby affecting its overall activity. For example, the presence of a halogen atom or a sulfonamide group as additional substituents has been shown to be favorable for cytotoxicity against several cancer cell lines.[5]

-

Terminal Aromatic Moiety: In some series of compounds, the exploration of a terminal aromatic moiety has shown that certain substitutions are preferred for enhanced activity against specific cancer cell lines.[12]

Quantitative Data Summary

The following tables summarize representative data on the biological activity of various trifluoromethyl-substituted benzenesulfonamides.

Table 1: Anticancer Activity of Trifluoromethyl-Substituted Benzenesulfonamides

| Compound/Derivative | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |

| N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | MiaPaCa-2 (Pancreatic) | 2.97 | [12] |

| Lipophilic sulfonamides with -CF₃ and -C(CH₃)₃ substituents | MiaPaCa-2 (Pancreatic) | < 6 | [12] |

| Propyl-linked 3,5-bis(trifluoromethyl)phenylsulfonamides | Various Cancer Cell Lines | 1.4 - 30 | [12] |

| Sulfonamide-triazole-glycoside hybrids | HepG-2 (Liver) | 8.39 - 16.90 | [5] |

| Sulfonamide-triazole-glycoside hybrids | MCF-7 (Breast) | 19.57 - 21.15 | [5] |

| Quinoxaline-2-carbonitrile 1,4-dioxide derivatives | A549 (Lung) | 6.032 - 9.533 | [5] |

| Quinoxaline-2-carbonitrile 1,4-dioxide derivatives | HepG2 (Liver) | 5.244 - 9.629 | [5] |

Table 2: Carbonic Anhydrase Inhibitory Activity

| Compound/Derivative | CA Isoform | Kᵢ (nM) | Reference |

| Pyrazole- and pyridazinecarboxamide derivatives | hCA IX | 6.1 - 568.8 | [6] |

| Quinoxaline 1,4-dioxide derivative (7g) | CA IX | 42.2 | [5] |

Conclusion

Trifluoromethyl-substituted benzenesulfonamides represent a versatile and promising class of compounds with significant potential for the development of novel therapeutic agents. Their unique physicochemical properties, conferred by the trifluoromethyl group, contribute to enhanced metabolic stability, bioavailability, and target-binding affinity. The demonstrated efficacy of these compounds as anticancer, antimicrobial, and carbonic anhydrase inhibitors underscores the importance of continued research in this area. The detailed experimental protocols and structure-activity relationship insights provided in this guide are intended to facilitate further exploration and optimization of this valuable chemical scaffold for the discovery of new and effective drugs.

References

- The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. [Link]

- Protocol for Assessing the Antibacterial Activity of Sulfonamides. (2025). BenchChem.

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. (2025). BenchChem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009.

- Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021). Biochimica et Biophysica Acta (BBA) - General Subjects, 1865(11), 129981.

- Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers. (2025). BenchChem.

- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry, 63(13), 7076–7093.

- Application Notes and Protocols: Biphenyl Sulfonamide 1 as a Carbonic Anhydrase Inhibitor. (n.d.). BenchChem.

- Trifluoromethyl group. (n.d.). In Wikipedia.

- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014).

- 3,5-Bis(trifluoromethyl)phenylsulfonamides, a novel pancreatic cancer active lead. Investigation of the terminal aromatic moiety. (2022). Bioorganic & Medicinal Chemistry Letters, 59, 128591.

- Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1987). Journal of the American Chemical Society, 109(14), 4349–4356.

- Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). International Journal of Molecular Sciences, 25(22), 12345.

- Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2022). Biomedicines, 10(4), 772.

- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.).

- Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). Analytical Chemistry, 89(5), 3037–3043.

- Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. (2017). Molecules, 22(10), 1684.

- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2023). STAR Protocols, 4(3), 102512.

- Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2026). Archiv der Pharmazie.

- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). International Journal of Molecular Sciences, 22(22), 12518.

- KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology. (2014). PLoS ONE, 9(8), e104983.

- Microbiology guide to interpreting minimum inhibitory concentr

-

In vitro antiproliferative activity of new sulfonamide derivatives of pyrazolo[4,3-e][1][2][3]triazines. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 1-10.

- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). STAR Protocols, 4(3), 102512.

- Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2026). Archiv der Pharmazie.

- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2021). RSC Advances, 11(52), 32909-32917.

- Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. (2017). Bioorganic & Medicinal Chemistry Letters, 27(10), 2192-2196.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. idexx.dk [idexx.dk]

- 12. 3,5-Bis(trifluoromethyl)phenylsulfonamides, a novel pancreatic cancer active lead. Investigation of the terminal aromatic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

The Technical Guide to the Mechanism of Action for Cyclopropyl-Containing Sulfonamides

Preamble: Unlocking Potency and Precision with a Three-Carbon Ring

In the landscape of modern medicinal chemistry, the pursuit of enhanced therapeutic profiles is a constant driver of innovation. Among the myriad of structural motifs employed to optimize drug candidates, the humble cyclopropyl group has emerged as a powerful tool for refining potency, selectivity, and pharmacokinetic properties. When strategically incorporated into the well-established sulfonamide scaffold, this three-membered carbocycle gives rise to a class of compounds with profound and diverse biological activities. This guide provides an in-depth technical exploration of the mechanism of action of cyclopropyl-containing sulfonamides, tailored for researchers, scientists, and drug development professionals. We will dissect the synergistic interplay between the cyclopropyl ring and the sulfonamide moiety, explore their primary molecular targets, and detail the experimental methodologies crucial for elucidating their mechanisms.

The Core Directive: A Symphony of Two Parts

The efficacy of cyclopropyl-containing sulfonamides is not attributable to a single feature but rather to the cohesive collaboration of its two key components: the sulfonamide "warhead" and the cyclopropyl "chaperone."

The Sulfonamide Moiety: A Versatile Zinc-Binding Group

A significant number of enzymes targeted by these drugs are metalloenzymes, frequently containing a zinc ion (Zn²⁺) at their catalytic core. The sulfonamide group (—SO₂NH₂) is a highly effective zinc-binding group (ZBG) . In its deprotonated, anionic form (—SO₂NH⁻), the sulfonamide nitrogen coordinates with the Zn²⁺ ion within the enzyme's active site.[1] This interaction is a cornerstone of the inhibitory mechanism for many of these compounds, effectively displacing a catalytic water molecule and disrupting the enzyme's function. This mode of action is particularly prominent in the inhibition of carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs) .

The Cyclopropyl Group: More Than Just a Hydrophobic Tag

The cyclopropyl ring, while seemingly simple, imparts a unique set of stereoelectronic properties that are highly advantageous in drug design. Its rigid, planar structure reduces the entropic penalty upon binding to a protein target, which can lead to a more favorable binding affinity. The high s-character of its C-C bonds gives it an electron-rich nature, allowing it to participate in favorable non-covalent interactions within hydrophobic pockets of the enzyme's active site.[2][3] Furthermore, the cyclopropyl group is often more metabolically stable than corresponding alkyl or aryl groups, leading to an improved pharmacokinetic profile.[2][3]

Key Molecular Targets and Mechanistic Insights

The versatility of the cyclopropyl-sulfonamide scaffold allows it to be tailored to inhibit a range of enzyme families. Below, we explore some of the most significant targets and the specific mechanisms of inhibition.

Carbonic Anhydrases (CAs)

CAs are ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in glaucoma, epilepsy, and as anticancer agents.[4][5][6] Cyclopropyl-containing sulfonamides have been developed as potent CA inhibitors.

-

Mechanism of Inhibition: The sulfonamide group directly coordinates to the active site zinc ion. The cyclopropyl group can then be positioned to interact with hydrophobic residues lining the active site cavity, enhancing binding affinity and contributing to isoform selectivity. The structure-activity relationship (SAR) often revolves around the substitution pattern on an aromatic ring to which the sulfonamide is attached, with the cyclopropyl group serving to optimize hydrophobic interactions.

Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in cancer metastasis and arthritis.

-

Mechanism of Inhibition: Similar to CA inhibitors, the sulfonamide group acts as a ZBG. The cyclopropyl moiety can be strategically placed to interact with the S1' pocket of the MMP active site, a key determinant of inhibitor selectivity. For instance, heteroaryl and cycloalkyl sulfonamide-hydroxamic acid MMP inhibitors have been investigated, where the cycloalkyl (including cyclopropyl) group contributes to potency and selectivity against specific MMPs like MMP-9 and MMP-13.[7]

Cyclooxygenase-2 (COX-2)

Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a prime example of a clinically successful cyclopropyl-containing sulfonamide. It selectively inhibits COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[8][9]

-

Mechanism of Inhibition: Celecoxib's diaryl-substituted pyrazole core fits into the active site of COX-2. The sulfonamide side chain of celecoxib binds to a hydrophilic region near the active site, contributing to its high affinity and selectivity for COX-2 over the related COX-1 enzyme.[8] The trifluoromethyl group and the p-tolyl group on the pyrazole ring also play crucial roles in positioning the molecule within the active site.

Caption: Inhibition of the COX-2 pathway by Celecoxib.

Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones. HDAC inhibitors are an important class of anticancer agents.

-

Mechanism of Inhibition: The general pharmacophore for HDAC inhibitors includes a ZBG, a linker, and a cap group. Sulfonamides can serve as effective ZBGs.[10] The incorporation of a cyclopropyl group in the linker or cap region can enhance binding to the hydrophobic tube of the HDAC active site, leading to potent inhibition. The SAR for these inhibitors often focuses on optimizing the length and composition of the linker to achieve isoform selectivity.[11][12]

Hepatitis C Virus (HCV) NS5B Polymerase

The HCV NS5B polymerase is an RNA-dependent RNA polymerase essential for viral replication. Inhibitors of this enzyme are key components of direct-acting antiviral therapies for hepatitis C.[13][14]

-

Mechanism of Inhibition: Certain cyclopropyl-containing sulfonamides have been developed as non-nucleoside inhibitors (NNIs) of NS5B. These NNIs bind to allosteric sites on the enzyme, inducing a conformational change that prevents the polymerase from adopting its active conformation. The cyclopropyl group can make favorable hydrophobic contacts within these allosteric pockets, contributing to the high potency of these inhibitors.

Quantitative Analysis of Inhibitory Potency

The potency of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and their inhibition constant (Kᵢ). The following table presents representative data for cyclopropyl-containing sulfonamides against various enzyme targets.

| Compound Class | Target Enzyme | IC₅₀ / Kᵢ | Reference |

| Benzenesulfonamides | Carbonic Anhydrase II | Kᵢ in low nM range | [5] |

| Pyridyl Sulfonamide-Hydroxamate | MMP-13 | IC₅₀ = 0.65 nM | [3] |

| Celecoxib | COX-2 | IC₅₀ ≈ 40 nM | [9] |

| Benzenesulfonyl Acrylamides | HDAC6 | IC₅₀ = 9-11 nM | [11] |

| Arylpropyl Sulfonamides | Cytotoxicity (HL-60 cells) | IC₅₀ = 20.7 - 160.6 µM | [15] |

Experimental Workflows for Mechanistic Elucidation

A multi-faceted experimental approach is required to fully characterize the mechanism of action of a novel cyclopropyl-containing sulfonamide.

Caption: Integrated workflow for mechanistic studies.

Protocol: Metalloenzyme Inhibition Assay (Fluorogenic Substrate)

This protocol is a general template for assessing the inhibition of metalloenzymes like MMPs using a fluorogenic substrate.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂.

-

Enzyme Stock Solution: Prepare a stock solution of the purified metalloenzyme in assay buffer.

-

Substrate Stock Solution: Dissolve a fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO.

-

Inhibitor Stock Solution: Dissolve the cyclopropyl-containing sulfonamide in DMSO.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 50 µL of assay buffer to each well.

-

Add 2 µL of the inhibitor stock solution at various concentrations to the sample wells. Add 2 µL of DMSO to the control wells.

-

Add 20 µL of the enzyme stock solution to all wells.

-

Incubate at 37°C for 15 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding 20 µL of the substrate stock solution to all wells.

-

Immediately measure the fluorescence intensity (e.g., λex = 328 nm, λem = 393 nm) in a kinetic mode for 30-60 minutes at 37°C.[2][16][17][18]

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plot.

-

Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] × 100 against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its intended target in a cellular environment.

-

Cell Treatment:

-

Culture cells to 80-90% confluency.

-

Treat the cells with the cyclopropyl-containing sulfonamide at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

-

-

Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration.

-

-

Target Protein Detection:

-

Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.

-

Quantify the band intensities.

-

-

Data Analysis:

-

Plot the normalized band intensity against the temperature for both the treated and control samples to generate melting curves.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

-

Alternatively, perform an isothermal dose-response experiment at a single temperature to determine the cellular EC₅₀ of target engagement.

-

Therapeutic Implications and Future Directions

The cyclopropyl-containing sulfonamides have already made a significant impact on medicine, with celecoxib being a blockbuster drug. The continued exploration of this chemical space holds great promise for the development of new therapeutics.

-

Oncology: The inhibition of CAs, MMPs, and HDACs are all validated strategies in cancer therapy. The development of isoform-selective inhibitors is a key area of research to minimize off-target effects.

-

Infectious Diseases: The discovery of potent HCV NS5B polymerase inhibitors demonstrates the potential of this scaffold in antiviral drug discovery.

-

Inflammatory Diseases: Beyond COX-2, other inflammatory targets may be amenable to inhibition by novel cyclopropyl-containing sulfonamides.

The future of this field lies in the rational design of next-generation inhibitors with improved selectivity and pharmacokinetic profiles. The use of computational modeling and structural biology will be instrumental in guiding these efforts. Furthermore, the application of these compounds in emerging therapeutic modalities, such as targeted protein degradation (PROTACs), could unlock new avenues for treating a wide range of diseases.

References

-

Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved from [Link]

- Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. (2009). Methods in Molecular Biology, 529, 329–340.

- Celecoxib. (2023). In StatPearls.

-

Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Retrieved from [Link]

- Using fluorogenic peptide substrates to assay matrix metalloproteinases. (2009). Methods in Molecular Biology, 529, 329-40.

-

Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. (n.d.). JoVE. Retrieved from [Link]

-

Create Your Own Cellular Compound Target Engagement Assay. (2017, May 18). YouTube. Retrieved from [Link]

-

Carbonic Anhydrase Activity Assay. (2019, May 2). protocols.io. [Link]

-

Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved from [Link]

- Determining target engagement in living systems. (2012). Current Opinion in Chemical Biology, 16(5-6), 594–600.

-

Carbonic Anhydrase Activity Assay. (2019, April 22). protocols.io. [Link]

- Methods for measuring binding and cellular engagement of ligands with target proteins. (n.d.). Google Patents.

-

A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita. Retrieved from [Link]

-

MMP-13 Inhibitor Assay Kit. (n.d.). Chondrex, Inc. Retrieved from [Link]

- Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. (2005). Bioorganic & Medicinal Chemistry, 13(2), 403-414.

-

Graphviz. (n.d.). Retrieved from [Link]

-

Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

- A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). International Journal of Molecular Sciences, 22(14), 7291.

- Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. (2021). Molecules, 26(11), 3337.

- Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. (2011). Viruses, 3(8), 1392–1420.

-

A Quick Introduction to Graphviz. (2017, September 19). Retrieved from [Link]

- Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? (2001). Bioorganic & Medicinal Chemistry Letters, 11(8), 1051-1054.

-

Chemical structure and IC50 values for compounds 1 and 2. (n.d.). ResearchGate. Retrieved from [Link]

-

Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved from [Link]

- Cyclophilins and Their Roles in Hepatitis C Virus and Flavivirus Infections: Perspectives for Novel Antiviral Approaches. (2021). Viruses, 13(7), 1380.

-

Drawing graphs with dot. (2015, January 5). Graphviz. Retrieved from [Link]

- Heteroaryl and cycloalkyl sulfonamide hydroxamic acid inhibitors of matrix metalloproteinases. (2001). Bioorganic & Medicinal Chemistry Letters, 11(2), 239-242.

- Cyclophilin Inhibitors in Hepatitis C Viral Infection. (2009). Infectious Disorders - Drug Targets, 9(1), 47-55.

- Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1987). Journal of the American Chemical Society, 109(14), 4349-4356.

- Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance. (2014). Viruses, 6(7), 2719–2740.